molecular formula C20H23N5O3S B2733850 N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-47-6

N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2733850
CAS No.: 1775378-47-6
M. Wt: 413.5
InChI Key: OVGFZHLVUMIRSM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

    Introduction of the Thiazinan Ring: The thiazinan ring is introduced through a nucleophilic substitution reaction. This step may involve the use of reagents such as thionyl chloride or other sulfur-containing compounds.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or other activating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include:

    Batch or Continuous Flow Reactors: To ensure efficient and consistent production, batch or continuous flow reactors may be used.

    Purification Techniques: Techniques such as crystallization, chromatography, or recrystallization may be employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with halogen or other substituents.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Thiazinan Derivatives: Compounds with a thiazinan ring that exhibit different chemical and biological properties.

    Carboxamide Derivatives: Compounds with a carboxamide group that may have varying therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-12-25-17(19(21-13)24-6-8-29-9-7-24)11-16(23-25)20(26)22-15-10-14(27-2)4-5-18(15)28-3/h4-5,10-12H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGFZHLVUMIRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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